

# Application Notes and Protocol for Preparing NMR Samples with Ethanol-d6

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## Compound of Interest

Compound Name: *Ethyl alcohol-d6*

Cat. No.: *B042895*

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This document provides a comprehensive guide for the preparation of high-quality Nuclear Magnetic Resonance (NMR) samples using deuterated ethanol (Ethanol-d6, C<sub>2</sub>D<sub>5</sub>OD). Adherence to this protocol will aid in acquiring accurate and reproducible NMR data for structural elucidation, quantitative analysis (qNMR), and reaction monitoring.

## Introduction

Deuterated ethanol is a versatile solvent for <sup>1</sup>H NMR spectroscopy, capable of dissolving a broad spectrum of polar to moderately non-polar organic molecules.<sup>[1]</sup> Its primary function is to minimize solvent interference in the proton spectrum, as deuterium resonates at a different frequency than protons.<sup>[2]</sup> The residual proton signals of ethanol-d6 are well-documented and can serve as an internal reference for chemical shifts. Furthermore, the deuterium signal is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, which is crucial for obtaining high-resolution spectra.<sup>[2]</sup>

## Properties of Ethanol-d6

A thorough understanding of the physical and spectroscopic properties of ethanol-d6 is essential for accurate sample preparation and spectral interpretation.

Table 1: Physical and Spectroscopic Properties of Ethanol-d6 (C<sub>2</sub>D<sub>5</sub>OD)

| Property   | Value                                      |
|--|--|
| Physical Properties  |  |
| Molecular Weight   | 52.11 g/mol <a href="#">[2]</a>            |
| Density  | 0.892 g/mL at 25 °C <a href="#">[2]</a>    |
| Boiling Point  | 78 °C <a href="#">[2]</a>                  |
| Melting Point  | -114 °C <a href="#">[2]</a>                |
| CAS Number   | 1516-08-1 <a href="#">[2]</a>              |
| <sup>1</sup> H NMR Residual Peaks                          |  |
| CD <sub>3</sub> CD <sub>2</sub> OH                         | ~5.19 ppm (singlet) <a href="#">[2][3]</a> |
| CHD <sub>2</sub> CD <sub>2</sub> OD, CD <sub>3</sub> CHDOD | ~3.55 ppm (broad) <a href="#">[2]</a>      |
| Residual H <sub>2</sub> O (D <sub>2</sub> O/HDO)           | Varies with temperature and concentration  |
| <sup>13</sup> C NMR Peaks                                  |  |
| CD <sub>3</sub> CD <sub>2</sub> OD                         | ~56.8 ppm (quintet) <a href="#">[2]</a>    |
| CD <sub>3</sub> CD <sub>2</sub> OD                         | ~17.2 ppm (septet) <a href="#">[2]</a>     |

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.[\[2\]](#)

## Experimental Protocol: Preparing NMR Samples with Ethanol-d6

This section details a step-by-step methodology for the preparation of NMR samples.

## Materials and Equipment

- High-quality 5 mm NMR tubes
- Ethanol-d6 (C<sub>2</sub>D<sub>5</sub>OD)
- Analyte (solid or liquid)

- Volumetric flask and micropipettes
- Vortex mixer
- Pasteur pipette and glass wool (for filtration)

## Experimental Workflow

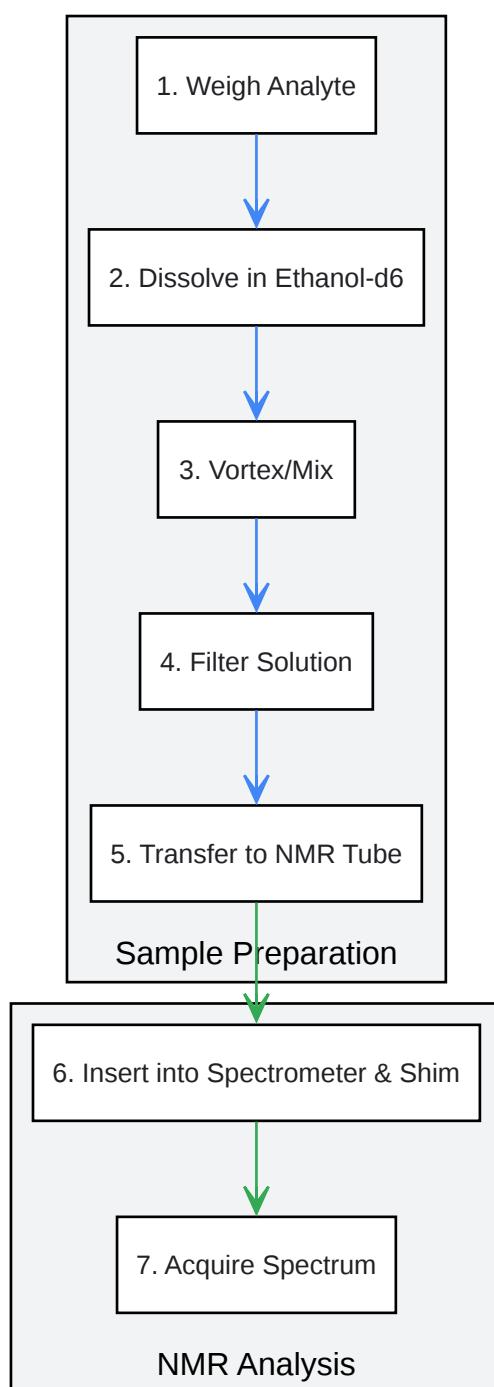


Diagram 1: Experimental Workflow for NMR Sample Preparation

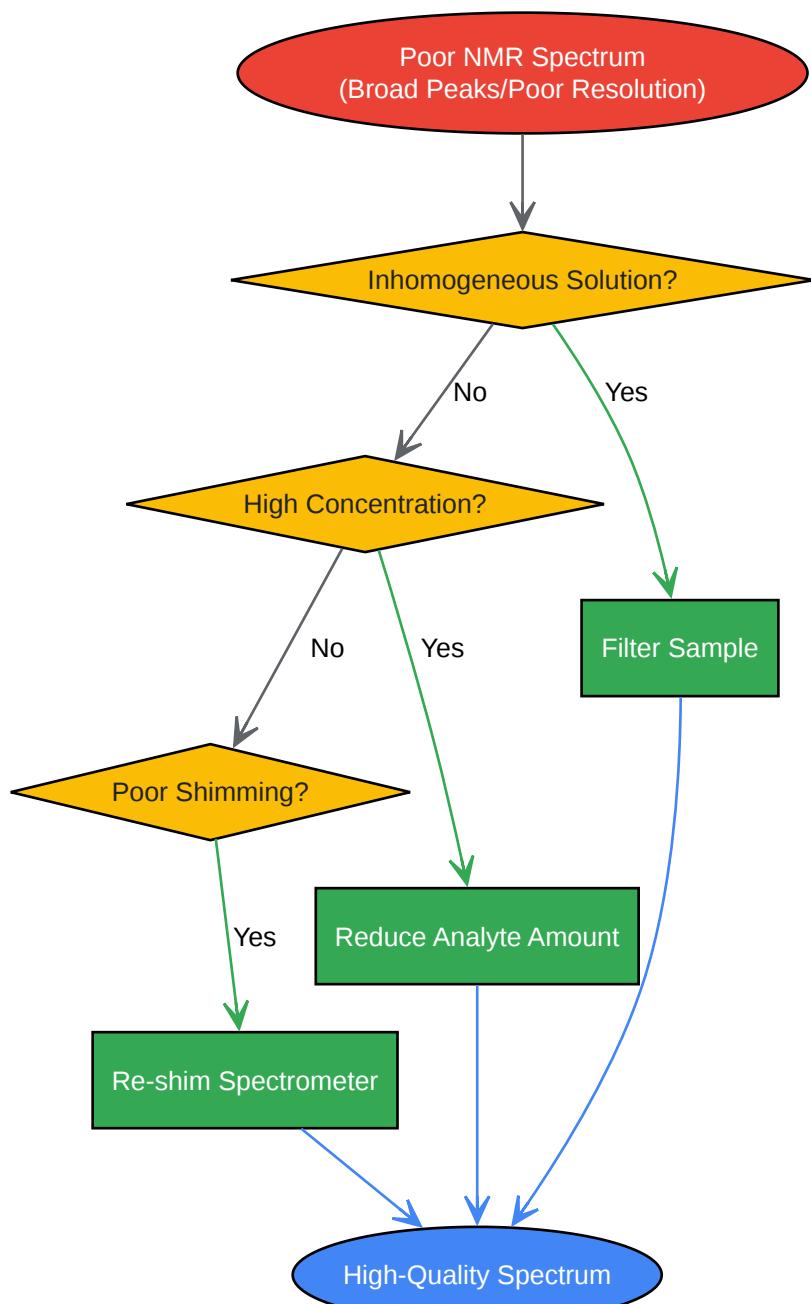


Diagram 2: Troubleshooting Logic for Poor NMR Spectra

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## References

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